molecular formula C8H9N5 B1432473 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine CAS No. 1502933-87-0

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine

Cat. No. B1432473
M. Wt: 175.19 g/mol
InChI Key: FMLYOIHQAGLTCF-UHFFFAOYSA-N
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Description

The compound “3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known as versatile drug-like fragments that have drawn much attention as pharmacophores . They exhibit promising pharmacological properties including anti-proliferative and antitumor activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . Another study reported the synthesis of a new hybrid compound by the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .


Molecular Structure Analysis

The molecular structure of “3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine” and similar compounds has been studied using various techniques. For example, 3D-QSAR, molecular docking, and molecular dynamics simulations analyses have been conducted on a series of heteroaryldihydropyrimidine derivatives .

Scientific Research Applications

Antitumor and Antimicrobial Activity

  • Synthesis and Bioactivities : The compound was used in synthesizing pyrazole derivatives, which exhibited biological activity against breast cancer and microbes. These derivatives were synthesized using various techniques like X-Ray crystal study, FT-IR, UV-visible, and proton NMR spectroscopy. Their biological activity was confirmed through theoretical physical and chemical properties calculations (Titi et al., 2020).

Insecticidal and Antimicrobial Potential

  • Microwave Irradiative Cyclocondensation : Pyrimidine linked pyrazole heterocyclics, synthesized by microwave irradiative cyclocondensation, demonstrated insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Synthesis of Pyrazolo Derivatives

  • New Derivatives Synthesis : Studies have reported the synthesis and characterization of new 6-arylsubstituted pyrazolo pyrimidine derivatives. Such derivatives show promise in various biological activities and are characterized using techniques like IR and 1HNMR (Xu Li-feng, 2011).

Antiviral Activity

  • New Pyrazole Derivatives Synthesis : A series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and evaluated for in vitro antiviral activity against herpes simplex virus type-1, demonstrating strong antiviral activity in some cases (Tantawy et al., 2012).

Domino Reaction Studies

  • Formation of Substituted 1-(pyrimidin-4-yl)pyrazole : Research on the domino reaction of the compound with heterocyclic CH acids resulted in the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline, expanding its potential applications in synthetic organic chemistry (Erkin & Ramsh, 2014).

Microwave-Assisted Synthesis

  • Three-Component Synthesis Method : A method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed, utilizing microwave irradiation and demonstrating the compound's versatility in organic synthesis (Ng, Tiekink, & Dolzhenko, 2022).

Future Directions

The future directions for the research on “3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine” and similar compounds could include further optimization as anticancer agents , and the design and development of potent and new HBV capsid assembly inhibitors .

properties

IUPAC Name

5-methyl-2-pyrimidin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-4-7(9)13(12-6)8-2-3-10-5-11-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLYOIHQAGLTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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